molecular formula C18H13FN2O2S B2965653 3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE CAS No. 872695-36-8

3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE

Cat. No.: B2965653
CAS No.: 872695-36-8
M. Wt: 340.37
InChI Key: LVVLCEPDNWZQAQ-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multiple steps, starting with the preparation of the benzodioxole and pyridazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves the coupling of the fluorophenyl group with the pyridazine ring under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
  • 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE
  • 2-{(E)-[(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]METHYL}-5-[(4-CHLOROBENZOYL)OXY]PHENYL 4-CHLOROBENZOATE

Uniqueness

What sets 3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVLCEPDNWZQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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